2,6-Octadienedioic acid, 2,6-dimethyl-
Descripción
The exact mass of the compound 2,6-Octadienedioic acid, 2,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Octadienedioic acid, 2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Octadienedioic acid, 2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
6247-66-1 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-dimethylocta-2,6-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/b7-6+,8-5+ |
Clave InChI |
IUBQEOXMIZDLSO-HSHIGALWSA-N |
SMILES |
CC(=CC(=O)O)CCC=C(C)C(=O)O |
SMILES isomérico |
C/C(=C/C(=O)O)/CC/C=C(/C)\C(=O)O |
SMILES canónico |
CC(=CC(=O)O)CCC=C(C)C(=O)O |
Sinónimos |
2,6-dimethyl-2,6-octadiene-1,8-dioic acid BMS 197491 BMS-197491 |
Origen del producto |
United States |
Synthetic Methodologies for 2,6 Octadienedioic Acid, 2,6 Dimethyl
Classical Approaches to 2,6-Octadienedioic Acid, 2,6-dimethyl- Synthesis
Traditional synthetic methods provide a foundational framework for assembling the target molecule. These often involve robust, well-characterized reactions such as oxidative transformations and multi-step sequences starting from simpler, readily available materials.
Oxidative coupling reactions are a powerful tool in synthetic chemistry for the formation of carbon-carbon bonds. While often associated with the polymerization of phenols, such as 2,6-dimethylphenol (B121312) to form polyphenylene ether (PPE) acs.orgresearchgate.net, the principles can be adapted for the synthesis of specific dimers. For instance, the selective oxidative para C-C dimerization of 2,6-dimethylphenol using hypervalent iodine reagents has been shown to produce 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol efficiently nih.gov. Although this creates an aromatic dimer, subsequent oxidative cleavage of the aromatic rings could potentially yield aliphatic chains. However, a more direct classical approach would likely involve the oxidation of a pre-formed C8 backbone.
A highly plausible and direct multi-step synthesis involves the oxidation of a suitable precursor that already contains the C8 skeleton and the desired double bond configuration. A prime candidate for such a precursor is 2,6-Dimethyl-2,6-octadiene-1,8-diol nih.govchemeo.comlookchem.com. This diol possesses the correct carbon framework and allylic alcohol functionalities that can be oxidized to carboxylic acids.
The transformation of the diol to the target diacid is a standard oxidation of primary alcohols. Several reagents are effective for this purpose, with the choice of reagent influencing reaction conditions and compatibility with the alkene groups.
Table 1: Potential Oxidation Reactions for Diol Precursor
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | A strong oxidizing agent, capable of converting primary alcohols directly to carboxylic acids. |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidic workup | A powerful and cost-effective oxidant. Care must be taken to avoid cleavage of the double bonds. |
| Two-step oxidation (e.g., PCC then NaClO₂) | 1. Pyridinium chlorochromate (PCC) in CH₂Cl₂ 2. Sodium chlorite (B76162) (NaClO₂) in t-BuOH/NaH₂PO₄ | A milder, two-step approach where the alcohol is first oxidized to the aldehyde, which is then oxidized to the carboxylic acid, often preserving sensitive functional groups. |
This multi-step approach, starting from the synthesis of the diol followed by its oxidation, represents a robust and logical classical pathway to obtain 2,6-Octadienedioic acid, 2,6-dimethyl- researchgate.net.
Stereoselective Synthesis of 2,6-Octadienedioic acid, 2,6-dimethyl- and its Isomers
Control over the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For 2,6-Octadienedioic acid, 2,6-dimethyl-, this involves managing the potential for chirality at the C2 and C6 positions (if the double bonds were saturated) and, more critically, controlling the geometry (E/Z) of the two double bonds.
Asymmetric synthesis aims to produce specific enantiomers of a chiral molecule nih.gov. Should chiral derivatives of 2,6-Octadienedioic acid be desired, strategies would focus on establishing stereocenters in the precursor molecules. This can be achieved through several methods:
Use of Chiral Auxiliaries: An achiral precursor can be temporarily joined to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. The auxiliary is then removed, leaving an enantiomerically enriched product. The Evans N-acyloxazolidinones are a classic example of this approach, used for asymmetric alkylations tandfonline.com.
Chiral Catalysis: A small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. This is a highly efficient method, with catalysts often based on transition metals complexed with chiral ligands or purely organic molecules (organocatalysis) bibliotekanauki.pl.
Substrate Control: A pre-existing chiral center in the starting material can influence the creation of a new stereocenter. The synthesis of all stereoisomers of various insect pheromones, such as 6,14-dimethyl-2-octadecanone, has been achieved starting from the enantiomers of citronellal, demonstrating the power of using a chiral pool starting material lookchem.com.
These principles could be applied to the synthesis of a chiral diol precursor, which would then be oxidized to the corresponding chiral diacid.
The geometry of the double bonds in 2,6-Octadienedioic acid, 2,6-dimethyl- is determined by the stereochemistry of its precursors. The (E) and (Z) configurations are not easily interconverted due to the restricted rotation around the C=C double bond acs.org. Therefore, synthetic control is essential.
This control is elegantly demonstrated in the chemistry of monoterpene alcohols. Geraniol (B1671447) is the (2E)-isomer of 3,7-dimethyl-2,6-octadien-1-ol, while Nerol (B1678202) is the (2Z)-isomer google.com. By selecting the appropriate starting material, a specific isomer of the final product can be targeted. For example, the synthesis of (2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol (also known as 8-hydroxygeraniol) provides a direct precursor to the (2E,6E)-diacid chemeo.comlookchem.com. Similarly, starting from nerol-derived precursors would yield (Z)-isomers. The synthesis of these precursors can be achieved from materials like linalool, with specific conditions favoring the formation of either geraniol or nerol derivatives google.com.
Novel Synthetic Strategies for 2,6-Octadienedioic Acid, 2,6-dimethyl- Precursors
Beyond classical methods, modern synthetic chemistry offers innovative strategies for constructing complex molecules from different starting points.
One such powerful technique is Ring-Opening Metathesis (ROM) . This reaction uses transition-metal catalysts (typically based on ruthenium or molybdenum) to open strained cyclic olefins organic-chemistry.org. By choosing a suitably substituted cycloalkene and a specific acyclic olefin as a chain-transfer agent, it is possible to generate linear, functionalized dienes acs.org. This method could potentially be designed to create the 2,6-dimethyl-2,6-octadiene backbone with terminal functional groups that can be converted into carboxylic acids. The driving force for the reaction is the release of ring strain, and it offers a catalytic route to complex acyclic structures youtube.com.
Another modern approach is the oxidative cleavage of larger, readily available cyclic molecules. Ozonolysis is a prime example of this strategy. Terpenes like Limonene (B3431351) , which contain both an endocyclic and an exocyclic double bond, are abundant natural products. Ozonolysis of limonene cleaves these double bonds, generating smaller, linear molecules with carbonyl or carboxyl functionalities nih.govrsc.org. While the product mixture can be complex, careful control of reaction conditions and subsequent transformations could be harnessed to produce precursors for 2,6-Octadienedioic acid, 2,6-dimethyl-.
Microwave-Assisted Organic Synthesis of Related Octadienoic Acid Structures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating methods. agosr.com While direct MAOS methods for 2,6-Octadienedioic acid, 2,6-dimethyl- are not extensively detailed, research on structurally similar compounds demonstrates the utility of this approach.
A notable example is the synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid, a related monocarboxylic acid. researchgate.net This method provides an exceedingly mild, efficient, and environmentally friendly route to this and other related structures like its methyl ester and the corresponding diol. researchgate.net The use of microwave energy significantly reduces reaction times and can lead to improved yields. agosr.comresearchgate.net The general advantages of employing microwave irradiation in the synthesis of related organic molecules, such as acyclic imides and metallic nanoparticles, include easier work-up procedures and good yields in shorter time frames. agosr.comnih.gov
Table 1: Microwave-Assisted Synthesis of a Related Octadienoic Acid Derivative
| Product | Method | Key Features |
|---|
This successful application to a closely related octadienoic acid structure underscores the potential of MAOS as a viable and efficient strategy for the synthesis of 2,6-Octadienedioic acid, 2,6-dimethyl-.
Enzymatic or Biocatalytic Approaches in 2,6-Octadienedioic Acid, 2,6-dimethyl- Synthesis
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering high selectivity and operation under mild, environmentally benign conditions. acib.atethz.ch While specific literature detailing a complete biocatalytic synthesis of 2,6-Octadienedioic acid, 2,6-dimethyl- is limited, the synthesis is theoretically achievable by applying known enzymatic reactions to suitable precursors.
The structure of 2,6-Octadienedioic acid, 2,6-dimethyl- suggests a synthesis pathway starting from a hydrocarbon precursor like 2,6-dimethyl-2,6-octadiene. The key transformations would be the oxidation of the two terminal methyl groups to carboxylic acids. This type of reaction is well within the capability of certain enzyme classes.
Potential Enzymatic Steps:
Hydroxylation: Enzymes such as cytochrome P450 monooxygenases (CYPs) are renowned for their ability to catalyze the hydroxylation of C-H bonds, including those in alkanes and substituted hydrocarbons. researchgate.netnih.gov A suitable CYP enzyme could convert the terminal methyl groups of a precursor into primary alcohols, yielding 2,6-dimethyl-2,6-octadiene-1,8-diol. The xylene monooxygenase (XMO) from Pseudomonas putida, for example, is known to oxidize the methyl group of xylene, a structural analogue. ethz.ch
Oxidation: The resulting diol could then be further oxidized to the corresponding dicarboxylic acid. This two-step oxidation can be catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. In some cases, whole-cell biocatalysts can perform this entire oxidation sequence from alcohol to carboxylic acid. ethz.ch Carboxylic acid reductases (CARs) have also been explored for their ability to be engineered for amidation, showcasing the versatility of these enzyme families. researchgate.net
The development of such a biocatalytic route would align with the principles of green chemistry by reducing the need for harsh oxidizing agents and potentially toxic metal catalysts often used in traditional chemical synthesis. acib.atethz.ch The field of biocatalysis is rapidly advancing, with protein engineering and the discovery of new enzymes continually expanding the scope of possible synthetic transformations. researchgate.netnih.gov
Table 2: Potential Enzyme Classes for Biocatalytic Synthesis
| Reaction Step | Enzyme Class | Potential Function |
|---|---|---|
| Terminal Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) | Oxidation of terminal methyl groups on a precursor to primary alcohols. nih.gov |
| Alcohol Oxidation | Alcohol Dehydrogenases (ADHs) | Oxidation of primary alcohols to aldehydes. |
Chemical Reactivity and Transformations of 2,6 Octadienedioic Acid, 2,6 Dimethyl
Reactions Involving the Carboxylic Acid Functionalities
The two carboxylic acid groups in 2,6-Octadienedioic acid, 2,6-dimethyl- are the primary sites for reactions such as esterification and amidation, and can also undergo decarboxylation under certain conditions.
While specific studies on the esterification and amidation of 2,6-Octadienedioic acid, 2,6-dimethyl- are not extensively documented in publicly available literature, the reactivity of its carboxylic acid groups can be predicted based on general principles of organic chemistry.
Esterification: The conversion of the carboxylic acid groups to esters would typically proceed via Fischer esterification, where the diacid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium process, and the use of a large excess of the alcohol or the removal of water can drive the reaction towards the formation of the diester. The reaction can also be carried out using other standard esterification methods, such as reaction with alkyl halides in the presence of a base.
Amidation: The formation of amides from 2,6-Octadienedioic acid, 2,6-dimethyl- would involve reaction with ammonia or a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride, an acid anhydride (B1165640), or an active ester. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed to facilitate amide bond formation under milder conditions. Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids.
Table 1: General Conditions for Esterification and Amidation of Carboxylic Acids
| Reaction Type | Reagents and Conditions | Product |
| Esterification | ||
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Diester |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Diester |
| Amidation | ||
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Amine (e.g., RNH₂) | Diamide |
| With Coupling Agents | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, BOP), Base, Solvent | Diamide |
| Boric Acid Catalysis | Amine (e.g., RNH₂), Boric Acid, Heat | Diamide |
This table presents general methodologies and not specific experimental data for 2,6-Octadienedioic acid, 2,6-dimethyl-.
2,6-Octadienedioic acid, 2,6-dimethyl- is a known metabolite of terpenoids like citral (B94496) and geraniol (B1671447). In biological systems, it can undergo decarboxylation. While specific enzymatic pathways for this compound are not detailed, the chemical principles suggest that decarboxylation would be facilitated by the presence of the double bond in a β,γ-position relative to the carboxylic acid, which can stabilize the resulting carbanion intermediate through resonance. However, this compound is an α,β-unsaturated dicarboxylic acid. Decarboxylation of α,β-unsaturated carboxylic acids typically requires more forcing conditions than for β-keto acids or malonic acids. The reaction may proceed through a concerted mechanism upon heating, though this is less common for isolated double bonds. It is also plausible that in a biological context, the decarboxylation is enzymatically controlled.
Reactions at the Alkene Moieties of 2,6-Octadienedioic acid, 2,6-dimethyl-
The two carbon-carbon double bonds in the backbone of 2,6-Octadienedioic acid, 2,6-dimethyl- are susceptible to a range of addition reactions, including hydrogenation, electrophilic additions, and cycloadditions.
The alkene moieties can be reduced to the corresponding saturated alkanes through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.
Catalytic Hydrogenation: Common catalysts for the hydrogenation of alkenes include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is usually carried out in a suitable solvent, such as ethanol, ethyl acetate, or acetic acid, under a hydrogen atmosphere. The complete hydrogenation of 2,6-Octadienedioic acid, 2,6-dimethyl- would yield 2,6-dimethyloctanedioic acid. It is also possible to achieve partial hydrogenation to yield octenedioic acid derivatives, although selective hydrogenation of one double bond in the presence of another can be challenging and may require specific catalysts and conditions.
Table 2: Typical Catalysts for Alkene Hydrogenation
| Catalyst | Typical Conditions |
| Palladium on Carbon (Pd/C) | H₂ gas, room temperature to moderate heat, various solvents |
| Platinum(IV) Oxide (PtO₂) | H₂ gas, room temperature, often in acidic solvents |
| Raney Nickel | H₂ gas, often at higher temperatures and pressures |
This table presents general catalysts for alkene hydrogenation and not specific experimental data for 2,6-Octadienedioic acid, 2,6-dimethyl-.
The electron-rich double bonds of 2,6-Octadienedioic acid, 2,6-dimethyl- can react with electrophiles. The presence of the electron-withdrawing carboxylic acid groups can influence the regioselectivity of these additions. Due to the conjugated system, both 1,2- and 1,4-addition products are possible.
Halogenation: Reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) would lead to the formation of di- or tetra-halo derivatives. The reaction proceeds through a halonium ion intermediate, followed by nucleophilic attack.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. However, the regioselectivity can be influenced by the electronic effects of the carboxylic acid groups.
The general mechanism for electrophilic addition involves the initial attack of the π-electrons of the double bond on the electrophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final product. For a conjugated system, the initial electrophilic attack can lead to a resonance-stabilized allylic carbocation, which can then be attacked at different positions.
The conjugated diene system within the molecule, although interrupted by a methylene (B1212753) group, suggests that intramolecular cycloaddition reactions might be possible under certain conditions. More likely, the individual double bonds can participate in intermolecular cycloaddition reactions.
Diels-Alder Reaction: The double bonds in 2,6-Octadienedioic acid, 2,6-dimethyl- could potentially act as dienophiles in a [4+2] cycloaddition reaction with a suitable diene. The electron-withdrawing nature of the carboxylic acid groups would activate the double bonds for this type of reaction.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also a possibility, where two alkene moieties react to form a cyclobutane ring. This reaction is typically induced by UV light.
Lack of Evidence for Cascade and Domino Reactions Involving 2,6-Octadienedioic Acid, 2,6-dimethyl- Derivatives
Despite a thorough review of scientific literature, there is currently no specific, documented evidence of cascade or domino reactions that incorporate 2,6-Octadienedioic acid, 2,6-dimethyl-, or its derivatives. This particular compound, also known by its trivial name Hildebrandt acid, is most frequently cited in the context of metabolic pathways, particularly as a urinary metabolite of terpenoids like geraniol and citral.
Cascade and domino reactions are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single, uninterrupted sequence. These processes are of significant interest in organic chemistry for their ability to rapidly construct complex molecular architectures from simpler starting materials. They rely on the careful design of substrates that, under specific reaction conditions, can undergo a series of intramolecular or intermolecular transformations.
While a vast number of di- and polyfunctionalized molecules are employed in the development of novel cascade and domino reactions, it appears that 2,6-Octadienedioic acid, 2,6-dimethyl-, and its simple esters have not been explored as substrates for such transformations. The symmetrical, unsaturated diacid structure could theoretically lend itself to various cyclization or addition cascades. However, the existing body of chemical research has not yet reported the successful application of this compound or its derivatives in this capacity.
Therefore, this section cannot provide detailed research findings, reaction mechanisms, or data tables on cascade and domino reactions of 2,6-Octadienedioic acid, 2,6-dimethyl- derivatives, as such information does not appear to be present in the public domain of scientific research.
Role As a Key Chemical Intermediate and Building Block in Organic Synthesis
Precursor in the Construction of Complex Molecular Architectures
Despite its structural features, which include two carboxylic acid groups and two carbon-carbon double bonds, there is a lack of published research detailing the use of "2,6-Octadienedioic acid, 2,6-dimethyl-" as a foundational starting material for the synthesis of more elaborate molecules.
Terpenoids and monoterpenoids are a large class of naturally occurring organic compounds derived from isoprene (B109036) units. Their synthesis often involves key intermediates that can be elaborated into the characteristic cyclic and acyclic structures. While "2,6-Octadienedioic acid, 2,6-dimethyl-" possesses a ten-carbon skeleton, which is the same as a monoterpene, there is no scientific literature that documents its successful application as a precursor in the synthesis of any known terpenoid or monoterpenoid scaffolds.
The construction of polycyclic or heterocyclic systems often relies on strategic cyclization reactions of appropriately functionalized linear precursors. The dicarboxylic acid and dienyl functionalities within "2,6-Octadienedioic acid, 2,6-dimethyl-" could theoretically be manipulated for such transformations. However, a thorough search of scientific databases reveals no published studies where this compound has been utilized to synthesize polycyclic or heterocyclic frameworks.
Biochemical and Molecular Investigations of 2,6 Octadienedioic Acid, 2,6 Dimethyl
Metabolic Pathways and Biotransformation Studies
The formation of 2,6-Octadienedioic acid, 2,6-dimethyl-, also identified as Hildebrandt acid, is intricately linked to the metabolism of acyclic monoterpenoids, particularly geraniol (B1671447). taylorandfrancis.comuzh.ch This dicarboxylic acid represents a key intermediate in the biotransformation and degradation pathways of these widely distributed natural compounds in various organisms.
Elucidation of 2,6-Octadienedioic acid, 2,6-dimethyl- as a Metabolite of Related Monoterpenoids in Non-Human Organisms
Research has established that 2,6-Octadienedioic acid, 2,6-dimethyl- is a metabolite derived from the biotransformation of geraniol. taylorandfrancis.comuzh.ch Studies in animal models, specifically rats, have identified this compound, along with others such as 8-hydroxygeraniol, 8-carboxygeraniol, geranic acid, and 3-hydroxycitronellic acid, in urine following the oral administration of geraniol. uzh.ch This indicates that the metabolic machinery in these organisms can process geraniol through a series of oxidative reactions to yield the dicarboxylic acid.
The metabolic pathway to Hildebrandt acid is believed to proceed through the initial oxidation of geraniol to geranic acid. taylorandfrancis.comuzh.ch Further metabolism of geranic acid then leads to the formation of 2,6-Octadienedioic acid, 2,6-dimethyl-. taylorandfrancis.com This metabolic route highlights a common strategy in organisms to increase the water solubility of lipophilic compounds like monoterpenoids, facilitating their excretion. It is also noteworthy that Hildebrandt acid can be a metabolite of citral (B94496) as well. uzh.ch
The biotransformation of monoterpenes is not limited to animal models. Microorganisms, including various bacteria and fungi, are known to metabolize these compounds. For instance, the fungus Mucor irregularis has been shown to efficiently convert geraniol to geranic acid. nih.gov While the direct conversion of geranic acid to 2,6-Octadienedioic acid, 2,6-dimethyl- by this specific fungus was not detailed, the initial step of the pathway is clearly demonstrated. Similarly, denitrifying bacteria like Alcaligenes defragrans can transform monoterpenes such as α-phellandrene and myrcene (B1677589) into geranic acid, especially under nitrate-limiting conditions. The degradation of acyclic monoterpenoids in bacteria like Pseudomonas citronellolis is known to proceed via oxidation to an acid, formation of a CoA-thioester, and subsequent beta-oxidation.
A study on the gas-phase bioproduction of (E)-geranic acid by a metabolically engineered Acinetobacter sp. Tol 5 revealed an inherent metabolism in the bacterium for the degradation of geranic acid. By disrupting the fadD4-ortholog gene, which is believed to encode a key enzyme in this degradation, the accumulation of geranic acid was achieved. rsc.org This suggests that in the wild-type organism, geranic acid is further metabolized, potentially leading to dicarboxylic acids like Hildebrandt acid.
Table 1: Biotransformation of Monoterpenoids Leading to 2,6-Octadienedioic acid, 2,6-dimethyl-
| Precursor Monoterpenoid | Intermediate Metabolite(s) | Resulting Dicarboxylic Acid | Organism(s) |
|---|---|---|---|
| Geraniol | Geranic acid, 8-hydroxygeraniol, 8-carboxygeraniol | 2,6-Octadienedioic acid, 2,6-dimethyl- (Hildebrandt acid) | Rats uzh.ch |
| Citral | Geranic acid, 3-hydroxycitronellic acid | 2,6-Octadienedioic acid, 2,6-dimethyl- (Hildebrandt acid) | Rats uzh.ch |
| Geraniol / Nerol (B1678202) | Geranic acid, Citronellic acid | Not explicitly identified, but geranic acid is a direct precursor | Saccharomyces cerevisiae nih.gov |
| α-Phellandrene, Myrcene | Geranic acid | Not explicitly identified, but geranic acid is a direct precursor | Alcaligenes defragrans taylorandfrancis.com |
| Geraniol | Geranic acid | Not explicitly identified, but geranic acid is a direct precursor | Mucor irregularis nih.gov |
Enzymatic Mechanisms of Formation and Degradation of 2,6-Octadienedioic acid, 2,6-dimethyl-
The formation of 2,6-Octadienedioic acid, 2,6-dimethyl- is a multi-step enzymatic process. The initial and well-documented step involves the oxidation of the primary alcohol group of geraniol. This conversion to geranic acid is catalyzed by dehydrogenases. nih.gov More specifically, geraniol dehydrogenase acts on geraniol to form geranial, which is then converted to geranic acid by geranial dehydrogenase. uzh.ch In the yeast Saccharomyces cerevisiae, alcohol dehydrogenases encoded by genes such as ADH1, ADH3, ADH4, and SFA1 have been implicated in the conversion of geraniol and the production of geranic acid. nih.gov
The subsequent enzymatic steps leading from geranic acid to 2,6-Octadienedioic acid, 2,6-dimethyl- are less characterized. However, the known metabolic pathways for acyclic monoterpenoids in organisms like Pseudomonas species suggest a process involving the formation of a CoA-thioester followed by β-oxidation-like reactions. wikipedia.org The degradation of geranic acid in Acinetobacter sp. Tol 5 was shown to be dependent on a gene with homology to fadD4, which typically encodes an acyl-CoA synthetase. rsc.org This supports the hypothesis that the dicarboxylic acid is formed through a pathway involving CoA activation.
The degradation of 2,6-Octadienedioic acid, 2,6-dimethyl- itself would likely follow pathways established for other dicarboxylic acids. In microorganisms, the degradation of such compounds often involves enzymes that facilitate their entry into central metabolic pathways like the Krebs cycle.
In Vitro Studies of Molecular Interactions
Direct in vitro studies on the molecular interactions of 2,6-Octadienedioic acid, 2,6-dimethyl- are limited. However, the known interactions of its precursors and related compounds can provide insights into its potential biological activities.
Interactions with Cellular Components and Biomolecules (e.g., enzymes, receptors)
As a dicarboxylic acid, 2,6-Octadienedioic acid, 2,6-dimethyl- has the potential to interact with a variety of proteins. The carboxyl groups can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. For instance, dicarboxylic acids are known to be inhibitors of certain enzymes by mimicking the substrate or binding to allosteric sites.
While specific studies on this compound are lacking, research on other small molecules with dicarboxylic acid moieties has shown interactions with various cellular targets. The structural characteristics of 2,6-Octadienedioic acid, 2,6-dimethyl- make it a candidate for binding to proteins that recognize fatty acids or other endogenous dicarboxylic acids.
Investigation of Signaling Pathway Modulation at the Molecular Level (excluding cellular effects/response)
There is currently no direct evidence from in vitro studies detailing the modulation of specific signaling pathways by 2,6-Octadienedioic acid, 2,6-dimethyl- at the molecular level. However, given that it is a metabolite of geraniol, a compound with known biological activities, it is plausible that this dicarboxylic acid could also have signaling roles. For example, some fatty acids and their derivatives are known to act as signaling molecules by binding to and activating nuclear receptors or G-protein coupled receptors. Further research is needed to explore whether 2,6-Octadienedioic acid, 2,6-dimethyl- can directly interact with and modulate the activity of key signaling proteins.
Occurrence in Natural Systems (Non-Pharmacological Contexts)
The natural occurrence of 2,6-Octadienedioic acid, 2,6-dimethyl- is primarily as a metabolic product of other more abundant natural compounds. Its precursor, geraniol, is a major component of the essential oils of many aromatic plants, including lemongrass and rose grass. nih.gov Consequently, the formation of Hildebrandt acid is expected in organisms that metabolize these plant-derived monoterpenoids.
While direct isolation from a natural source without prior administration of a precursor has not been widely reported, its presence as a urinary metabolite in animals exposed to geraniol confirms its formation in a biological system. uzh.ch Furthermore, the identification of geranic acid in microorganisms that inhabit environments rich in monoterpenes, such as soil and decaying plant matter, suggests that 2,6-Octadienedioic acid, 2,6-dimethyl- is likely formed in these ecosystems as part of the carbon cycle. wikipedia.org
Identification in Plant Metabolomes
Currently, there is a notable lack of scientific literature identifying 2,6-Octadienedioic acid, 2,6-dimethyl- within the metabolomes of plants. Extensive searches of chemical databases and scientific publications did not yield any evidence of its natural occurrence in plant species. While research into plant amino acid and fatty acid metabolism is extensive, specific mention of this particular dicarboxylic acid is absent from the available literature.
Role in Microbial Biosynthetic Pathways
Similarly, information regarding the role of 2,6-Octadienedioic acid, 2,6-dimethyl- in microbial biosynthetic pathways is not documented in the current scientific literature. Investigations into microbial metabolism have identified numerous metabolic intermediates and final products, but this specific compound does not appear to be a known component of any characterized microbial biosynthetic pathway.
Stereochemical Aspects of 2,6 Octadienedioic Acid, 2,6 Dimethyl
Isomeric Forms and Their Distribution
The structure of 2,6-Octadienedioic acid, 2,6-dimethyl- features two trisubstituted double bonds at positions 2 and 6. This structural feature is the basis for geometric isomerism, also known as cis-trans or E/Z isomerism. The designation 'E' (from the German entgegen, meaning opposite) is assigned when higher priority groups on each carbon of the double bond are on opposite sides, while 'Z' (from the German zusammen, meaning together) is used when they are on the same side.
Geometric (E/Z) Isomerism of the Alkene Moieties
Due to the presence of two such double bonds, 2,6-Octadienedioic acid, 2,6-dimethyl- can exist in three distinct geometric isomeric forms:
(2E,6E)-2,6-dimethyl-2,6-octadienedioic acid: In this isomer, both double bonds have the 'E' configuration. This is often the most thermodynamically stable form due to reduced steric hindrance between the substituent groups.
(2Z,6Z)-2,6-dimethyl-2,6-octadienedioic acid: Here, both double bonds possess the 'Z' configuration.
(2E,6Z)-2,6-dimethyl-2,6-octadienedioic acid: This isomer contains one 'E' and one 'Z' configured double bond. It is important to note that (2E,6Z) and (2Z,6E) are identical molecules.
The distribution of these isomers in a given sample depends largely on the synthetic route employed for its preparation. Stereoselective synthesis methods can be utilized to favor the formation of a specific isomer. nsf.govnih.govresearchgate.net For instance, the synthesis of related (E)- and (Z)-isocyanoalkenes has been achieved with high stereoselectivity, suggesting that similar control could be applied to the synthesis of the isomers of 2,6-Octadienedioic acid, 2,6-dimethyl-. nsf.govnih.gov The separation of these isomers, if a mixture is obtained, can be challenging but may be accomplished using chromatographic techniques. researchgate.net
| Isomer Name | CAS Number | IUPAC Name |
| (2E,6E)-2,6-dimethyl-2,6-octadienedioic acid | 6247-66-1 | (2E,6E)-2,6-dimethylocta-2,6-dienedioic acid |
| (2Z,6Z)-2,6-dimethyl-2,6-octadienedioic acid | Not available | (2Z,6Z)-2,6-dimethylocta-2,6-dienedioic acid |
| (2E,6Z)-2,6-dimethyl-2,6-octadienedioic acid | Not available | (2E,6Z)-2,6-dimethylocta-2,6-dienedioic acid |
Table 1: Geometric Isomers of 2,6-Octadienedioic acid, 2,6-dimethyl-
Conformational Analysis of 2,6-Octadienedioic Acid, 2,6-dimethyl-
For 2,6-Octadienedioic acid, 2,6-dimethyl-, the key rotational degrees of freedom are around the C3-C4 and C4-C5 bonds, as well as the C-C bonds adjacent to the carboxylic acid groups. The relative orientation of the two carboxyl groups is of particular importance. They can adopt conformations where they are oriented towards or away from each other.
Computational modeling techniques, such as density functional theory (DFT), are powerful tools for investigating the relative energies of different conformers and identifying the most stable conformations. nih.gov For dicarboxylic acids, studies have shown that conformers stabilized by intramolecular hydrogen bonds can be particularly low in energy in the gas phase. vaia.com However, in a polar solvent like water, these intramolecular interactions may be disrupted in favor of hydrogen bonding with solvent molecules. vaia.com
Impact of Stereochemistry on Reactivity and Biochemical Recognition
The distinct three-dimensional shapes of the (E,E), (E,Z), and (Z,Z) isomers of 2,6-Octadienedioic acid, 2,6-dimethyl- are expected to have a profound impact on their chemical reactivity and how they are recognized by biological systems, such as enzymes.
The classic example of how geometric isomerism affects reactivity is seen in the differing behaviors of maleic acid (the cis or Z isomer of butenedioic acid) and fumaric acid (the trans or E isomer). Maleic acid readily forms a cyclic anhydride (B1165640) upon heating due to the proximity of its two carboxylic acid groups. vaia.comquora.comwikipedia.org Fumaric acid, with its carboxyl groups on opposite sides of the double bond, does not undergo this reaction under the same conditions. vaia.comquora.comwikipedia.org Similarly, the cis-like arrangement in the (2Z,6Z) isomer of 2,6-Octadienedioic acid, 2,6-dimethyl- might facilitate intramolecular reactions that are not possible for the (2E,6E) isomer.
Furthermore, the acidity of the carboxylic acid groups can be influenced by the stereochemistry of the double bonds. In maleic acid, the first dissociation constant (pKa1) is lower (more acidic) than that of fumaric acid, a phenomenon attributed to the stabilization of the resulting conjugate base through intramolecular hydrogen bonding. quora.comreddit.com This suggests that the different isomers of 2,6-Octadienedioic acid, 2,6-dimethyl- may exhibit distinct acid-base properties.
In the context of biochemical recognition, enzymes are highly specific catalysts that can often distinguish between stereoisomers. The shape of an enzyme's active site is tailored to bind a specific substrate. Therefore, it is highly probable that the different geometric isomers of 2,6-Octadienedioic acid, 2,6-dimethyl- would interact differently with enzymes. For instance, some enzymes show a preference for dicarboxylic acids over their monocarboxylic counterparts. nih.gov The metabolism of dicarboxylic acids is an important biological pathway, and it is likely that specific enzymes involved in this pathway would exhibit stereoselectivity towards one of the isomers of 2,6-Octadienedioic acid, 2,6-dimethyl-. nih.gov While direct studies on this compound are lacking, research on other unsaturated dicarboxylic acids found in biological systems, such as those identified in human urine, underscores the importance of stereochemistry in metabolic processes. nih.gov
Advanced Analytical Methodologies in the Research of 2,6 Octadienedioic Acid, 2,6 Dimethyl
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for determining the molecular structure and observing the chemical behavior of 2,6-octadienedioic acid, 2,6-dimethyl-. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of 2,6-octadienedioic acid, 2,6-dimethyl-. While specific experimental data for this compound is not extensively published, the application of standard and advanced NMR techniques can be described based on its known structure.
One-dimensional ¹H and ¹³C NMR spectra would confirm the basic carbon skeleton and the presence of key functional groups. The chemical shifts of the vinyl protons and the allylic methylene (B1212753) protons would be particularly sensitive to the geometry (E or Z) of the double bonds.
Two-dimensional NMR techniques are essential for unambiguous assignment.
COSY (Correlation Spectroscopy) would establish the connectivity between protons, for example, by showing the coupling between the vinyl protons and the adjacent methylene or methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, which are critical for assigning quaternary carbons like those in the carboxylic acid groups and the methyl-substituted carbons of the double bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for stereochemical assignment. For a given double bond, a NOE correlation between a methyl group and the vinyl proton would suggest a Z-configuration, while its absence would indicate an E-configuration.
The following table illustrates the expected NMR signals and their hypothetical assignments for an isomer of 2,6-octadienedioic acid, 2,6-dimethyl-.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments Note: These are estimated values based on analogous structures. Actual shifts depend on the solvent and specific isomer.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |
| 1, 8 | Carboxyl C | ~11-12 (OH) | ~170-175 | C=O to methyl H, vinyl H |
| 2, 6 | Quaternary C | - | ~130-140 | - |
| 3, 7 | Vinyl CH | ~6.5-7.0 | ~125-135 | CH to methyl H, methylene H |
| 4, 5 | Methylene CH₂ | ~2.2-2.5 | ~30-40 | CH₂ to vinyl C, other CH₂ |
| Methyl | CH₃ | ~1.8-2.1 | ~15-25 | CH₃ to C2/C6, C3/C7 |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is vital for confirming the molecular weight and analyzing the fragmentation patterns of 2,6-octadienedioic acid, 2,6-dimethyl-. This information is crucial for structural confirmation and for identifying the compound in complex mixtures, such as in studies of terpene degradation or metabolic pathways. mdpi.comresearchgate.net
Key fragmentation processes would include:
Decarboxylation: Loss of one or both carboxyl groups (loss of 45 Da for COOH, or 44 Da for CO₂).
Alpha-cleavage: Fragmentation at the bonds adjacent to the double bonds.
McLafferty Rearrangement: A potential pathway if the alkyl chain geometry allows for a gamma-hydrogen transfer to the carbonyl oxygen.
Analysis by GC-MS would likely require derivatization (e.g., esterification to form methyl esters) to increase the volatility of the dicarboxylic acid, a common practice for analyzing acidic compounds. youtube.com Such derivatization would alter the fragmentation pathways, which must be accounted for during spectral interpretation.
Table 2: Hypothetical Key Fragments in the Mass Spectrum of 2,6-Octadienedioic acid, 2,6-dimethyl-
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 198 | [M]⁺ | Molecular Ion |
| 181 | [M - OH]⁺ | Loss of hydroxyl radical |
| 153 | [M - COOH]⁺ | Loss of a carboxyl group |
| 108 | [M - 2COOH]⁺ | Loss of both carboxyl groups |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and can be used to monitor reactions in real-time. For 2,6-octadienedioic acid, 2,6-dimethyl-, these methods would provide clear signatures for the key structural features.
Infrared (IR) Spectroscopy: Would show a very broad absorption band for the O-H stretch of the carboxylic acid's hydrogen-bonded dimers (typically ~2500-3300 cm⁻¹). A strong, sharp absorption for the C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹. The C=C double bond stretch would be observed in the 1640-1680 cm⁻¹ region.
Raman Spectroscopy: Complements IR spectroscopy well. The C=C stretch is often stronger and sharper in Raman spectra than in IR, making it excellent for analyzing the carbon backbone. The C=O stretch is also readily observable. Raman is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer.
These techniques are ideal for reaction monitoring, such as in the synthesis or degradation of the compound. For instance, one could monitor the disappearance of a reactant's signal (e.g., a C=O stretch from an aldehyde precursor) and the simultaneous appearance of the product's characteristic signals (e.g., the carboxylic acid O-H and C=O bands).
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Type of Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak / Not prominent |
| Carbonyl | C=O stretch | 1700-1725 (strong) | 1700-1725 (moderate) |
| Alkene | C=C stretch | 1640-1680 (variable) | 1640-1680 (strong) |
| Alkyl | C-H stretch | 2850-2960 (medium) | 2850-2960 (strong) |
Chromatographic Separations for Isomer Resolution and Purity Assessment in Research Samples
Chromatography is essential for separating the geometric isomers of 2,6-octadienedioic acid, 2,6-dimethyl-, and for assessing the purity of research samples. nist.gov Given the compound's polarity and potential for multiple isomeric forms, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.
The separation of geometric (cis/trans) isomers of dicarboxylic acids can be challenging but is often achieved using reverse-phase HPLC. researchgate.netnih.gov The choice of stationary phase (column) and mobile phase composition is critical. sielc.com
Columns: Phenyl-based or cholesterol-based columns can offer enhanced shape selectivity for geometric isomers compared to standard C18 columns. nih.govmtc-usa.com
Mobile Phase: A typical mobile phase would consist of an acidified aqueous solution (e.g., with formic or phosphoric acid to suppress the ionization of the carboxyl groups) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate isomers and elute the compound in a reasonable time. researchgate.net
Detection: A UV detector, set to a wavelength around 210 nm where the carboxylic acid and conjugated system absorb, would be appropriate for detection.
Gas chromatography (GC) could also be employed, but would require prior derivatization of the carboxylic acid groups to volatile esters (e.g., methyl or silyl (B83357) esters) to prevent thermal degradation in the GC inlet. youtube.comchromatographyonline.com GC can provide excellent resolution, especially when using long capillary columns. mdpi.com
Table 4: Potential Chromatographic Methods for Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Purpose |
| HPLC | Reverse-Phase (C18, Phenyl) | Acetonitrile/Water with Acid | UV (210 nm) | Isomer separation, Purity assessment |
| GC (after derivatization) | Capillary (e.g., DB-5, DB-WAX) | Helium, Hydrogen | FID, MS | Purity assessment, Quantification |
Theoretical and Computational Studies on 2,6 Octadienedioic Acid, 2,6 Dimethyl
Quantum Chemical Calculations
Similarly, the scientific literature lacks any research on the simulation and validation of the spectroscopic properties of 2,6-Octadienedioic acid, 2,6-dimethyl-. Computational simulations of spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) are instrumental in interpreting experimental data and confirming the molecule's structure. Without these theoretical studies, a complete characterization of the compound remains elusive.
Molecular Modeling and Simulation
No research is currently available on the conformational dynamics of 2,6-Octadienedioic acid, 2,6-dimethyl-. Conformational analysis, often conducted through molecular mechanics or molecular dynamics simulations, is essential for understanding the three-dimensional shapes the molecule can adopt and their relative energies. This knowledge is fundamental for predicting how the molecule might interact with biological targets.
The potential interactions of 2,6-Octadienedioic acid, 2,6-dimethyl- with biomolecules have not been explored through molecular docking or molecular dynamics simulations in a non-clinical context, according to available literature. These computational techniques are vital for predicting the binding affinity and mode of interaction between a ligand and a protein, which is a critical step in early-stage drug discovery and design.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 2,6-Octadienedioic Acid, 2,6-dimethyl- Synthesis
The efficient and selective synthesis of 2,6-Octadienedioic acid, 2,6-dimethyl- is a primary area for future investigation. Current synthetic methods often rely on classical oxidation which may lack selectivity and utilize harsh reagents. The development of advanced catalytic systems is crucial for enabling more sustainable and economically viable production.
Future research will likely focus on the oxidative cleavage of readily available terpene precursors, such as 2,6-dimethyl-2,6-octadiene. The challenge lies in achieving selective oxidation of the terminal methyl groups or the double bonds to carboxylic acids without significant side product formation. Promising catalytic approaches that warrant further investigation include:
Homogeneous and Heterogeneous Catalysis: The use of transition metal catalysts, such as those based on tungsten or ruthenium, for oxidative cleavage is a well-established strategy for producing dicarboxylic acids from alkenes. mdpi.comresearchgate.net Future work could focus on developing catalysts with enhanced selectivity for the specific structure of 2,6-dimethyl-2,6-octadiene. The design of ligands that can tune the catalyst's activity and protect the internal double bonds from unwanted reactions will be a key aspect. Heterogenizing these catalysts on solid supports could also improve their recyclability and sustainability. mdpi.com
Shuttle Catalysis: A novel approach that avoids the direct use of hazardous reagents like carbon monoxide is shuttle catalysis. This method facilitates a transfer process from an inexpensive reagent to an unsaturated substrate to form the desired acid derivative. nih.gov Adapting this methodology for the synthesis of 2,6-Octadienedioic acid, 2,6-dimethyl- could represent a significant advancement in green synthesis.
Ozonolysis: One-pot ozonolysis-oxidation processes offer a mild and efficient route to carboxylic acids from alkenes. organic-chemistry.org Research into optimizing solvent systems and quenching conditions for the ozonolysis of 2,6-dimethyl-2,6-octadiene could lead to high-yield synthesis of the target dicarboxylic acid.
A comparative overview of potential catalytic strategies is presented in Table 1.
| Catalytic System | Precursor Example | Potential Advantages | Research Focus |
| Transition Metal Oxidation | 2,6-dimethyl-2,6-octadiene | High potential for catalytic turnover | Development of selective catalysts (e.g., W, Ru-based), ligand design, heterogenization. |
| Shuttle Catalysis | Unsaturated Hydrocarbons | Avoids hazardous reagents (e.g., CO) | Adaptation of shuttle systems for terpene-derived substrates. |
| Ozonolysis-Oxidation | Alkenes | Mild reaction conditions, high yields | Optimization of reaction parameters for specific substrates, scalable processes. |
Table 1: Emerging Catalytic Strategies for Dicarboxylic Acid Synthesis. This table outlines potential catalytic methods that could be developed for the synthesis of 2,6-Octadienedioic acid, 2,6-dimethyl-, their potential precursors, advantages, and key areas for future research.
Exploration of Bio-inspired Chemical Transformations of 2,6-Octadienedioic Acid, 2,6-dimethyl-
Nature provides a vast blueprint for chemical transformations through enzymatic catalysis. Bio-inspired and biocatalytic approaches for the synthesis and further modification of 2,6-Octadienedioic acid, 2,6-dimethyl- are a highly promising research avenue, aligning with the principles of green chemistry.
Biocatalytic Synthesis: The microbial transformation of monoterpenes is a well-documented phenomenon. oup.comoup.comias.ac.in Future research could focus on identifying or engineering microorganisms and enzymes capable of selectively oxidizing acyclic monoterpenes like geraniol (B1671447) or related structures to 2,6-Octadienedioic acid, 2,6-dimethyl-. This could involve screening microbial libraries or using metabolic engineering to introduce specific oxidative pathways into robust host organisms. Squalene-hopene cyclases (SHCs) have shown remarkable capabilities in chemoenzymatic synthesis and could be engineered for specific cyclization or oxidation reactions. researchgate.netchemrxiv.org
Enzymatic Polymerization: Dicarboxylic acids are valuable monomers for the synthesis of polyesters and polyamides. Lipases have been successfully used in the biocatalyzed synthesis of hybrid compounds and polymers from dicarboxylic acid derivatives. nih.gov Future studies could explore the use of enzymes to polymerize 2,6-Octadienedioic acid, 2,6-dimethyl- with various diols or diamines to create novel biodegradable polymers with unique properties conferred by the unsaturated backbone.
Asymmetric Transformations: The double bonds within the 2,6-Octadienedioic acid, 2,6-dimethyl- backbone offer sites for further functionalization. Enzymes could be employed for stereoselective reactions, such as epoxidation or dihydroxylation, to produce chiral building blocks for the synthesis of complex molecules.
Table 2 highlights potential bio-inspired transformations.
| Transformation | Biocatalyst Type | Potential Product | Research Focus |
| Biosynthesis | Whole-cell (e.g., Pseudomonas sp.), Oxidoreductases | 2,6-Octadienedioic acid, 2,6-dimethyl- | Screening and engineering of microorganisms/enzymes for selective oxidation of monoterpenes. |
| Polymerization | Lipases, Esterases | Bio-based polyesters/polyamides | Exploring enzyme-catalyzed polycondensation reactions, characterizing polymer properties. |
| Asymmetric Functionalization | Epoxidases, Dihydroxylases | Chiral diols, epoxides | Development of stereoselective enzymatic transformations of the diene system. |
Table 2: Potential Bio-inspired Transformations Involving 2,6-Octadienedioic Acid, 2,6-dimethyl-. This table summarizes promising biocatalytic approaches for the synthesis and modification of 2,6-Octadienedioic acid, 2,6-dimethyl-, the types of biocatalysts that could be employed, the potential products, and directions for future research.
Advanced Mechanistic Studies of Biochemical Pathways Involving 2,6-Octadienedioic Acid, 2,6-dimethyl-
A fundamental understanding of the biochemical pathways involved in the formation and degradation of 2,6-Octadienedioic acid, 2,6-dimethyl- is essential for harnessing its full potential in biotechnology and synthetic biology.
Future research in this area will likely involve a multi-pronged approach:
Metabolomic and Genomic Analysis: Identifying microorganisms that can metabolize related monoterpenes and then using metabolomic techniques to detect 2,6-Octadienedioic acid, 2,6-dimethyl- or its derivatives as intermediates. Subsequent genomic and transcriptomic analyses can help to identify the genes and enzymes responsible for its formation.
Enzyme Characterization: Once putative enzymes are identified, they can be expressed, purified, and characterized to elucidate their substrate specificity, kinetics, and reaction mechanisms. This would provide detailed insights into the specific steps of the biochemical pathway. For instance, understanding the mechanism of enzymes that catalyze the oxidation of terminal methyl groups in terpenes would be of significant interest.
Isotopic Labeling Studies: The use of isotopically labeled precursors can be a powerful tool to trace the metabolic fate of these molecules in microbial systems, confirming the proposed biochemical pathways and identifying any novel or unexpected transformations.
A deeper mechanistic understanding will not only advance our fundamental knowledge of microbial metabolism but also provide the necessary tools for the rational design of engineered pathways for the targeted production of 2,6-Octadienedioic acid, 2,6-dimethyl- and other valuable bio-based chemicals.
Q & A
Basic Research Questions
Q. How can the structural elucidation of 2,6-dimethyl-2,6-octadienedioic acid be validated using spectroscopic methods?
- Methodology : Combine nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the compound’s structure. For example, NMR can identify proton environments (e.g., methyl groups at positions 2 and 6), while IR detects carboxylic acid functional groups. MS provides molecular weight confirmation. Cross-referencing with synthetic intermediates (e.g., alkylation products) ensures consistency .
- Data Example :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 1.8–2.1 (methyl groups), δ 5.2–5.8 (olefinic protons) |
| IR | ~1700 cm⁻¹ (C=O stretch) |
| MS | [M+H]⁺ m/z = 198.1 (calculated for C₁₀H₁₄O₄) |
Q. What experimental protocols are recommended for synthesizing 2,6-dimethyl-2,6-octadienedioic acid derivatives?
- Methodology : Use a modified alkylation approach in dry tetrahydrofuran (THF) with n-butyllithium (n-BuLi) at −78°C. Add bromoalkanes for side-chain modifications, followed by quenching, extraction, and purification via column chromatography. Yield optimization (21–47%) requires precise stoichiometry and temperature control .
- Key Steps :
- Reaction conditions: −78°C, inert atmosphere.
- Purification: Ethyl ether extraction, sodium sulfate drying, rotary evaporation.
Q. How can the antimicrobial activity of this compound be evaluated against fungal pathogens?
- Methodology : Follow NCCLS (National Committee for Clinical Laboratory Standards) microdilution assays. Prepare inocula (10⁴ CFU/mL of Candida albicans or Cryptococcus neoformans) in Sabouraud dextrose broth (SDB). Incubate at 36°C ± 1°C for 48 hours. Determine minimum inhibitory concentrations (MICs) via turbidity measurements .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics optimize the synthesis or application of 2,6-dimethyl-2,6-octadienedioic acid?
- Methodology : Implement AI-driven simulations to model reaction kinetics, solvent effects, or membrane separation processes. For example, simulate diffusion rates in membrane technologies (CRDC subclass RDF2050104) to enhance purification efficiency. Machine learning algorithms can predict optimal reaction conditions (e.g., temperature, catalyst loading) from historical data .
- Case Study : Use factorial design to test variables (e.g., pH, temperature) and apply regression analysis for predictive modeling .
Q. How to resolve contradictions in reported MIC values for this compound against mycobacteria?
- Methodology : Conduct comparative studies using standardized media (e.g., Sauton’s medium for Mycobacterium tuberculosis H37Rv). Validate metabolite accumulation (e.g., 3-ketohexadecanoic acid) via LC-MS to assess inhibitory pathways. Statistical tools like ANOVA can identify variability sources (e.g., inoculum size, incubation time) .
- Data Analysis Example :
| Strain | MIC (μM) | Medium | Reference |
|---|---|---|---|
| M. tuberculosis H37Rv | 10–20 | Sauton’s | Literature |
| M. bovis | 15–25 | Middlebrook 7H9 | Experimental |
Q. What strategies improve the yield of multi-step syntheses involving 2,6-dimethyl-2,6-octadienedioic acid?
- Methodology : Apply orthogonal experimental design to optimize parameters (e.g., reaction time, solvent polarity). For instance, a 3² factorial design can test temperature (−78°C vs. −20°C) and HMPA (hexamethylphosphoramide) concentration. Use response surface methodology (RSM) to identify interactions between variables .
- Example Optimization Table :
| Run | Temperature (°C) | HMPA (mL) | Yield (%) |
|---|---|---|---|
| 1 | −78 | 3.0 | 21 |
| 2 | −78 | 5.0 | 33 |
| 3 | −20 | 3.0 | 15 |
Q. How to integrate this compound into renewable fuel research (CRDC subclass RDF2050106)?
- Methodology : Investigate its potential as a biofuel precursor via catalytic hydrogenation. Use gas chromatography (GC) to monitor alkene reduction to alkanes. Collaborate with combustion engineering studies (CRDC RDF2050105) to test energy output in non-automotive systems .
Methodological Notes
- Critical Analysis : Cross-validate spectral data with NIST Chemistry WebBook entries to ensure reproducibility .
- Ethical Compliance : Adhere to PubChem safety guidelines (e.g., handling bromoalkanes in fume hoods) .
- Educational Integration : Use synthetic protocols in undergraduate lab courses to teach advanced organic techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
